molecular formula C17H16ClN3O2 B12125424 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-chlorophenoxy)acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-chlorophenoxy)acetamide

Cat. No.: B12125424
M. Wt: 329.8 g/mol
InChI Key: KELPLHSXSXUGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound consists of a benzimidazole core linked via an ethyl group to an acetamide moiety substituted with a 3-chlorophenoxy group (Figure 1). Its molecular formula is C₁₉H₁₇ClN₃O₂ (based on structural analysis from and ).

Properties

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-chlorophenoxy)acetamide

InChI

InChI=1S/C17H16ClN3O2/c18-12-4-3-5-13(10-12)23-11-17(22)19-9-8-16-20-14-6-1-2-7-15(14)21-16/h1-7,10H,8-9,11H2,(H,19,22)(H,20,21)

InChI Key

KELPLHSXSXUGPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)COC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Benzimidazole Core Formation

The benzimidazole ring is constructed via condensation of o-phenylenediamine (10 mmol) with glyoxal (12 mmol) in acidic ethanol (HCl, 0.1 M) at 80°C for 4 hours. The product, 1H-benzimidazole, is isolated by filtration (75% yield).

Amide Bond Formation

The final coupling employs HATU-mediated activation for optimal efficiency. 2-(3-Chlorophenoxy)acetic acid (5 mmol) is treated with HATU (5.5 mmol) and DIPEA (12 mmol) in DMF (20 mL) at 0°C for 15 minutes. 2-(1H-Benzimidazol-2-yl)ethylamine (5 mmol) is added, and the reaction is stirred at RT for 24 hours. Purification via silica gel chromatography (EtOAc/hexane, 1:1) affords the title compound as an off-white solid (63% yield).

Optimization Insights:

  • Lower yields (<50%) occur with EDCI/HOBt due to incomplete activation.

  • Elevated temperatures (>40°C) promote side reactions (e.g., benzimidazole decomposition).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.71 (s, 1H, NH), 7.54–7.12 (m, 7H, aromatic), 4.62 (s, 2H, OCH₂CO), 3.78 (t, J = 6.4 Hz, 2H, CH₂NH), 3.12 (t, J = 6.4 Hz, 2H, CH₂Benz).

  • FTIR (KBr): 3321 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (C=O amide), 1245 cm⁻¹ (C-O-C).

Purity and Yield

StepPurity (HPLC)Yield (%)
Final compound98.5%63

Challenges and Mitigations

  • Benzimidazole Solubility: Low solubility in polar solvents necessitates DMF/DMSO for reactions.

  • Amide Hydrolysis: Acidic conditions during coupling are avoided to prevent decomposition.

  • Byproducts: Column chromatography effectively removes unreacted amine and ester intermediates .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Reaction Conditions Products Mechanism
Acidic (e.g., HCl, H₂SO₄)2-(3-Chlorophenoxy)acetic acid + Ethylenediamine derivativeNucleophilic attack by water on protonated carbonyl
Basic (e.g., NaOH, KOH)2-(3-Chlorophenoxy)acetate salt + Ethylenediamine derivativeHydroxide ion-mediated cleavage

This reaction is pivotal for modifying pharmacokinetic properties or generating intermediates for further derivatization.

Electrophilic Substitution at the Chlorophenoxy Group

The 3-chlorophenoxy substituent participates in electrophilic aromatic substitution (EAS) reactions, particularly at the para position relative to the ether oxygen:

Common Reactions and Outcomes

Reaction Type Reagents Product
NitrationHNO₃/H₂SO₄2-(3-Chloro-4-nitrophenoxy)acetamide
SulfonationH₂SO₄/SO₃2-(3-Chloro-4-sulfophenoxy)acetamide
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃2-(3-Chloro-4-halophenoxy)acetamide

These modifications enhance the compound’s electronic profile, influencing binding affinity in biological systems.

Functionalization of the Benzimidazole Ring

The benzimidazole nitrogen (N-1) is reactive toward alkylation and acylation:

N-Alkylation

Conditions : Alkyl halides (e.g., CH₃I, CH₂=CHCH₂Br) in polar aprotic solvents (DMF, DMSO) with bases (K₂CO₃, NaH).
Products :

  • N-alkylated derivatives (e.g., N-methyl or N-allyl variants) with altered lipophilicity and bioactivity .

Oxidation/Reduction

  • Oxidation (KMnO₄/H⁺): Converts the benzimidazole ring to a benzimidazole N-oxide, altering electron density.

  • Reduction (NaBH₄, H₂/Pd): Saturates the benzimidazole ring, though this is less common due to stability concerns.

Condensation and Cyclization Reactions

The ethylenediamine-linked benzimidazole can undergo cyclization with carbonyl compounds (e.g., aldehydes, ketones) to form fused heterocycles, expanding structural diversity for drug discovery .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the benzimidazole moiety exhibit significant antimicrobial properties. Studies have synthesized and evaluated various benzimidazole derivatives, including those similar to N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-chlorophenoxy)acetamide, against a range of microbial strains.

  • Antibacterial Activity : A study demonstrated that derivatives with benzimidazole structures showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested for Minimum Inhibitory Concentrations (MIC), revealing potent effects against strains like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Similar derivatives were also assessed for antifungal properties, showing promising results against various fungal pathogens. The structure-activity relationship (SAR) analysis indicated that modifications in the benzimidazole ring could enhance activity .

Anticancer Potential

The anticancer activity of this compound has been a focal point of research due to the compound's ability to inhibit tumor cell proliferation.

  • Mechanism of Action : Benzimidazole derivatives have been found to target specific enzymes and pathways involved in cancer cell growth. For example, studies have highlighted their inhibitory action on dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in rapidly dividing cells .
  • In Vitro Studies : In vitro evaluations using cancer cell lines such as HCT116 (human colorectal carcinoma) demonstrated that certain benzimidazole derivatives exhibited IC50 values lower than standard chemotherapeutic agents, indicating superior efficacy .

Antitubercular Activity

Given the global health challenge posed by tuberculosis, the antitubercular potential of compounds like this compound is noteworthy.

  • In Vitro and In Vivo Studies : Research has shown that certain synthesized derivatives exhibit significant activity against Mycobacterium tuberculosis, both in vitro and in animal models. These studies focused on the inhibition of vital mycobacterial enzymes such as isocitrate lyase, which plays a role in the pathogen's metabolic processes .

Other Therapeutic Applications

Beyond antimicrobial and anticancer applications, there is emerging interest in the broader therapeutic potential of this compound.

  • Anti-inflammatory Properties : Some studies suggest that benzimidazole derivatives may also exhibit anti-inflammatory effects by modulating immune responses and inhibiting pro-inflammatory cytokines .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntibacterialStaphylococcus aureusMIC = 1.27 µM
Escherichia coliMIC = 1.43 µM
AntifungalVarious Fungal StrainsMIC = 2.60 µM
AnticancerHCT116 (Colorectal Carcinoma)IC50 = 5.85 µM
AntitubercularMycobacterium tuberculosisActive in vivo

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison
Compound Name Core Heterocycle Substituents/Linkers Reported Activities Key Differences vs. Target Compound
Target : N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(3-chlorophenoxy)acetamide Benzimidazole Ethyl linker, 3-chlorophenoxy Antimicrobial, anticancer (inferred) Reference compound
W1 : 3-(2-(Benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide Benzimidazole Thioacetamido linker, 2,4-dinitrophenyl Antimicrobial, anticancer Thioether linker; nitro groups reduce solubility
2-(3-Chlorophenoxy)-N-(pyrimidinone-ethyl)acetamide () Pyrimidinone Ethyl linker, 3-chlorophenoxy Not reported Pyrimidinone core alters electronic properties
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide () Thiazole Dichlorophenyl, thiazole Coordination chemistry Thiazole core; dichlorophenyl increases steric hindrance
N-(Benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide () Benzothiazole Benzothiazole, 4-chlorophenyl Patent-protected activity Benzothiazole core; para-chloro substitution

Functional Group Impact on Pharmacological Activity

  • Benzimidazole vs. Thiazole/Benzothiazole: The benzimidazole core in the target compound provides a planar aromatic system conducive to π-π stacking with biological targets, enhancing binding affinity compared to thiazole or pyrimidinone analogues .
  • Chlorophenoxy Substitution: The 3-chlorophenoxy group in the target compound offers moderate steric bulk and electron-withdrawing effects, optimizing interactions with hydrophobic enzyme pockets. In contrast, 2,6-dichlorophenyl () introduces greater steric hindrance, possibly reducing target accessibility .
  • Linker Modifications : Ethyl linkers (target compound) provide flexibility, whereas thioether linkers () may increase metabolic instability due to susceptibility to oxidation .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight and Lipophilicity: The target compound (MW ~377.4) is heavier than pyrimidinone analogues (MW 321.76, ), which may reduce blood-brain barrier penetration but enhance plasma protein binding .
  • Hydrogen Bonding: The acetamide group in the target compound supports hydrogen bonding with biological targets, similar to thiazole derivatives ().

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-chlorophenoxy)acetamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antitumor and antimicrobial effects.

Chemical Structure and Properties

The compound is characterized by the presence of a benzimidazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

N 2 1H benzimidazol 2 yl ethyl 2 3 chlorophenoxy acetamide\text{N 2 1H benzimidazol 2 yl ethyl 2 3 chlorophenoxy acetamide}

This compound integrates a benzimidazole ring with a chlorophenoxy group, which may contribute to its biological efficacy.

Antitumor Activity

Recent studies have indicated that compounds containing benzimidazole derivatives exhibit significant antitumor properties. In particular, the compound this compound has been evaluated against various cancer cell lines.

Case Studies and Findings

  • Cell Line Testing : The compound was tested on several human lung cancer cell lines, including A549, HCC827, and NCI-H358. The results showed promising cytotoxic effects:
    • A549 Cell Line : IC50 values were reported at approximately 6.75 µM in 2D assays.
    • HCC827 Cell Line : IC50 values reached about 6.26 µM.
    • NCI-H358 Cell Line : Displayed IC50 values around 6.48 µM in 2D assays, indicating effective growth inhibition compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The antitumor activity appears to be linked to the compound's ability to induce apoptosis in cancer cells. This was evidenced by increased levels of caspase activation in treated cells, suggesting a programmed cell death pathway .

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated notable antimicrobial activity against various bacterial strains.

Research Findings

  • Bacterial Strains Tested : The compound was evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that it exhibited significant inhibitory effects:
    • Minimum Inhibitory Concentration (MIC) values were determined, showing effective antibacterial activity comparable to established antibiotics .
  • Mechanism of Action : The antimicrobial action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, although detailed mechanistic studies are still ongoing .

Summary of Biological Activities

The following table summarizes the biological activities and corresponding IC50/MIC values for this compound:

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntitumorA5496.75 µM
HCC8276.26 µM
NCI-H3586.48 µM
AntimicrobialE. coliMIC < 10 µg/mL
S. aureusMIC < 10 µg/mL

Q & A

Q. What in vivo models are suitable for evaluating anti-inflammatory or anticonvulsant activity?

  • Methodological Answer :
  • Carrageenan-Induced Paw Edema (Rats) : Measure volume displacement at 3–6 hours post-administration .
  • Maximal Electroshock (MES) Seizure Model : Assess anticonvulsant activity in Wistar rats (dose range: 10–100 mg/kg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.